3,4,5-Trimethoxybenzaldehyde dimethyl acetal
Overview
Description
3,4,5-Trimethoxybenzaldehyde dimethyl acetal: is an organic compound with the molecular formula C12H18O5 . It is a derivative of benzaldehyde, where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions, and the aldehyde group is protected as a dimethyl acetal. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Mechanism of Action
Target of Action
It is known that this compound can be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde , which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .
Mode of Action
It is known that it can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate .
Biochemical Pathways
It is used as an intermediate in the synthesis of certain compounds, suggesting it may play a role in their associated biochemical pathways .
Result of Action
As an intermediate in the synthesis of certain compounds, it likely contributes to their overall effects .
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxybenzaldehyde dimethyl acetal plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins during these reactions. For instance, it can be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes . These interactions are crucial for the formation of the desired products and involve specific binding and catalytic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in synthesizing intermediates suggests that it may influence cell function by participating in metabolic pathways and affecting cellular metabolism. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the specific biochemical context in which it is used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme catalysis. It can act as a substrate for specific enzymes, leading to the formation of intermediate compounds. These interactions may involve enzyme inhibition or activation, depending on the reaction conditions and the specific enzymes involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is known to be stable under certain conditions, with a boiling point of 180°C at 10 mmHg and a density of 1.147 g/mL at 25°C . Long-term effects on cellular function would depend on the duration of exposure and the specific experimental conditions used in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. The compound’s impact on animal models would depend on the dosage, route of administration, and the specific biological context .
Metabolic Pathways
This compound is involved in metabolic pathways that include the synthesis of complex organic molecules. It interacts with enzymes and cofactors to facilitate the formation of intermediate compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions are crucial for its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures. The reaction can be represented as follows:
3,4,5-Trimethoxybenzaldehyde+Trimethyl orthoformate→3,4,5-Trimethoxybenzaldehyde dimethyl acetal
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above. The process may be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The methoxy groups on the benzene ring can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3,4,5-Trimethoxybenzaldehyde dimethyl acetal is used in various scientific research applications, including:
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions involving aldehyde and acetal groups.
Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring specific aromatic aldehyde intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: The parent aldehyde compound without the acetal protection.
3,4,5-Trimethoxybenzoic acid: An oxidized derivative of the aldehyde.
3,4,5-Trimethoxyphenol: A phenolic derivative with similar substitution patterns on the benzene ring.
Uniqueness: 3,4,5-Trimethoxybenzaldehyde dimethyl acetal is unique due to its acetal protection, which provides stability to the aldehyde group and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, particularly when the aldehyde functionality needs to be protected during multi-step synthesis processes.
Properties
IUPAC Name |
5-(dimethoxymethyl)-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-13-9-6-8(12(16-4)17-5)7-10(14-2)11(9)15-3/h6-7,12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMUQHWXSFOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400642 | |
Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59276-37-8 | |
Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trimethoxybenzaldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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